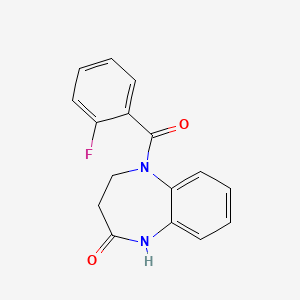![molecular formula C17H14F3N3S B3160656 2-(methylsulfanyl)-N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine CAS No. 866137-98-6](/img/structure/B3160656.png)
2-(methylsulfanyl)-N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine
Overview
Description
The compound “2-(methylsulfanyl)-N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine” is a complex organic molecule. It likely contains a quinazolinamine core, which is a type of heterocyclic compound . The molecule also has a trifluoromethyl group attached to a benzyl group, which could potentially influence its reactivity and properties .
Scientific Research Applications
Synthesis and Chemical Properties
Research on compounds related to 2-(methylsulfanyl)-N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine has demonstrated diverse applications in chemical synthesis and property exploration. For instance, studies have shown the synthesis of functionalized quinazolinamines through various chemical reactions, highlighting their potential in creating novel chemical entities with unique properties. One study discussed the synthesis of functionalized 2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one via intramolecular electrophilic cyclization, indicating the versatility of quinazolinamine derivatives in synthesizing complex molecular structures (N. Kut, M. Onysko, V. Lendel, 2020).
Crystal Structure Analysis
The crystal structure and Hirshfeld surface analysis of quinazolinamine derivatives have been subjects of study, providing insights into their molecular geometry and intermolecular interactions. For example, a new 2-Benzylsulfanyl-3-(4-fluoro-phenyl)-6-methyl-3H-quinazolin-4-one was synthesized and its crystal structure analyzed, revealing the orthorhombic system and space group characteristics, which are crucial for understanding the compound's chemical behavior and potential applications (Mohammed H. Geesi, 2020).
Biological Activity Exploration
The exploration of biological activities of quinazolinamine derivatives has been a significant area of research, with studies investigating their antimicrobial and pharmacological properties. For instance, newly synthesized methylsulfanyl-triazoloquinazoline derivatives were evaluated for their antimicrobial activity, demonstrating their potential as antibacterial agents against various Gram-positive and Gram-negative bacteria (R. Al-Salahi, M. Marzouk, G. Awad, M. Al-Omar, E. Ezzeldin, 2013).
Novel Compound Synthesis
The synthesis of novel compounds using quinazolinamine derivatives as precursors has been an area of keen interest. Research has led to the development of new fluorine-containing derivatives of 4-anilino-2-(methylsulfanyl)quinazolines, showcasing the role of activated trifluoromethyl groups in synthesizing benzothiazole and benzoxazole derivatives. Such studies highlight the compound's utility in synthesizing diverse heterocyclic structures with potential applications in drug development and material science (E. Nosova, Yu. V. Permyakova, G. Lipunova, V. Charushin, 2021).
Mechanism of Action
Mode of Action
It is known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This suggests that the trifluoromethyl group in the compound could be crucial for its interaction with its targets.
Biochemical Pathways
The trifluoromethyl group is known to be involved in the trifluoromethylation of carbon-centered radical intermediates . This could imply that the compound may affect biochemical pathways involving these intermediates.
Result of Action
The compound’s trifluoromethyl group is known to play a significant role in pharmaceuticals, agrochemicals, and materials , suggesting that it could have notable effects at the molecular and cellular level.
properties
IUPAC Name |
2-methylsulfanyl-N-[[3-(trifluoromethyl)phenyl]methyl]quinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3S/c1-24-16-22-14-8-3-2-7-13(14)15(23-16)21-10-11-5-4-6-12(9-11)17(18,19)20/h2-9H,10H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDBOPLMBJANIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2C(=N1)NCC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201155452 | |
| Record name | 2-(Methylthio)-N-[[3-(trifluoromethyl)phenyl]methyl]-4-quinazolinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201155452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methylsulfanyl)-N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine | |
CAS RN |
866137-98-6 | |
| Record name | 2-(Methylthio)-N-[[3-(trifluoromethyl)phenyl]methyl]-4-quinazolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866137-98-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Methylthio)-N-[[3-(trifluoromethyl)phenyl]methyl]-4-quinazolinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201155452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(2-Furyl)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3160580.png)
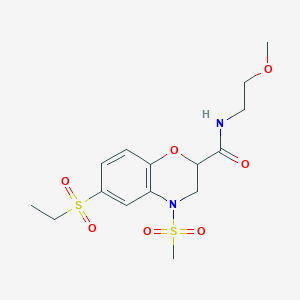
![4-{[4-(tert-butyl)phenyl]sulfonyl}-6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B3160600.png)
![1,1,1-Trifluoro-3-[(morpholin-4-yl)amino]propan-2-ol](/img/structure/B3160607.png)
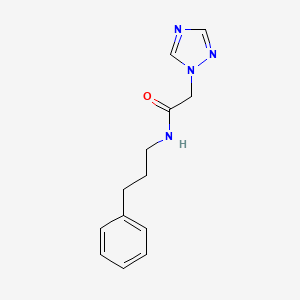
![4-[1-(2-Fluorophenyl)-3-hydroxypropyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B3160611.png)
![Ethyl 6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate](/img/structure/B3160615.png)
![O-(4-{2-[(4-methoxyphenyl)sulfanyl]acetyl}-2,6-dimethylphenyl) N,N-dimethylcarbamothioate](/img/structure/B3160620.png)
![6-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methoxy]-2-phenyl-3(2H)-pyridazinone](/img/structure/B3160627.png)
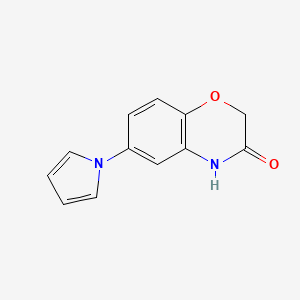
![1-[3-[4-(tert-butyl)phenoxy]-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone O-(4-chlorobenzyl)oxime](/img/structure/B3160643.png)
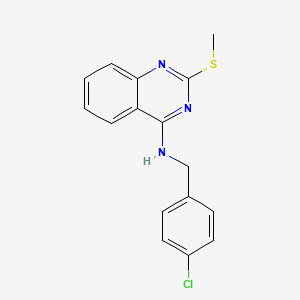
![2-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3(2H,4H)-isoquinolinedione](/img/structure/B3160678.png)
